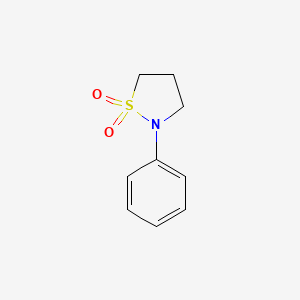

2-Phenyl-1,2-thiazolidine 1,1-dioxide

説明

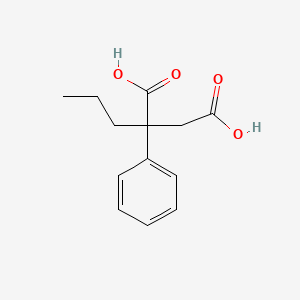

2-Phenyl-1,2-thiazolidine 1,1-dioxide is a compound that belongs to the class of thiazolidinones . Thiazolidinones are biologically important five-membered heterocyclic rings that exhibit a wide range of biological activities .

Synthesis Analysis

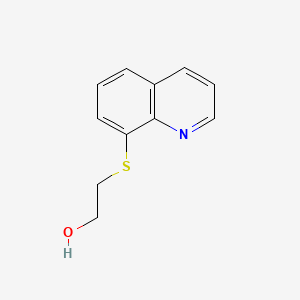

Thiazolidinones, including 2-Phenyl-1,2-thiazolidine 1,1-dioxide, can be synthesized through various methods. One common method involves the reaction of 1,2-aminothiols with aldehydes . This reaction is fast, efficient, and can be performed under physiological conditions .Molecular Structure Analysis

The molecular structure of 2-Phenyl-1,2-thiazolidine 1,1-dioxide consists of a five-membered heterocyclic ring, which is a common feature of thiazolidinones . This ring is decorated with two carbonyl groups at positions 2 and 4 .Chemical Reactions Analysis

Thiazolidinones, including 2-Phenyl-1,2-thiazolidine 1,1-dioxide, can undergo various chemical reactions. For instance, they can react with 1,2-aminothiols to form thiazolidine . This reaction is interesting because 1,2-aminothiols are naturally present in proteins as N-terminal cysteine .Physical And Chemical Properties Analysis

Thiazolidinedione (TZD), a type of thiazolidinone, exists as a white crystalline solid with a melting point of 123–125°C and is bench stable when kept below 30°C . In terms of solubility, TZD is only sparingly soluble in a variety of common organic solvents including water, MeOH, EtOH, DMSO, and Et2O .科学的研究の応用

Synthesis and Biological Applications

Thiazolidine motifs, including 2-Phenyl-1,2-thiazolidine 1,1-dioxide, behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This diversity in the biological response makes it a highly prized moiety .

Pharmacological Activity

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed .

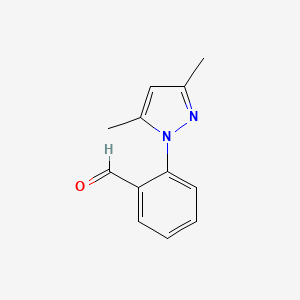

Synthesis of Fused Pyrazolo Derivatives

The combination of the thiazole or thiazine rings with the pyrazole ring provides pharmacological activity of different types of fused pyrazolothiazoles and pyrazolothiazines . Pyrazole derivatives also show a broad spectrum of biological activities .

Inhibition of SHP1 Activity

The development of efficient methods for rapidly tracing and inhibiting the SHP1 activity in complex biological systems is of considerable significance . 2-Phenyl-1,2-thiazolidine 1,1-dioxide could potentially be used in this application .

Selectivity Against Cancer Cell Lines

Most of the synthesized compounds, including 2-Phenyl-1,2-thiazolidine 1,1-dioxide, have proper selectivity against cancer cell lines . This makes them potential candidates for cancer treatment .

将来の方向性

The future directions for the study of 2-Phenyl-1,2-thiazolidine 1,1-dioxide and other thiazolidinones could involve further exploration of their biological activities and potential applications in medicine. For instance, their role in the treatment of diabetes mellitus could be further investigated . Additionally, the development of more efficient synthesis methods and the study of their chemical reactions could also be areas of future research .

特性

IUPAC Name |

2-phenyl-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c11-13(12)8-4-7-10(13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJFQHYJOQVWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30300949 | |

| Record name | 2-phenyl-1,2-thiazolidine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-1,2-thiazolidine 1,1-dioxide | |

CAS RN |

76906-24-6 | |

| Record name | NSC140134 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenyl-1,2-thiazolidine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

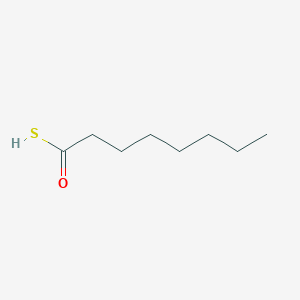

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phosphonic acid, [phenyl(2-pyridinylamino)methyl]-, diethyl ester](/img/structure/B1660376.png)

![S-tert-butyl 2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxyethanethioate](/img/structure/B1660382.png)

![2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B1660384.png)

![2-[2-(3-Nitrophenyl)-2-oxoethyl]isoquinolin-2-ium bromide](/img/structure/B1660386.png)